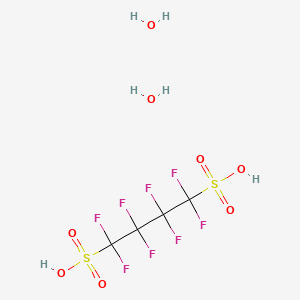

Octafluorobutane-1,4-disulfonic acid--water (1/2)

Description

Octafluorobutane-1,4-disulfonic acid–water (1/2) is a chemical compound that consists of octafluorobutane-1,4-disulfonic acid and water in a 1:2 ratio.

Properties

CAS No. |

144797-51-3 |

|---|---|

Molecular Formula |

C4H6F8O8S2 |

Molecular Weight |

398.2 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4-octafluorobutane-1,4-disulfonic acid;dihydrate |

InChI |

InChI=1S/C4H2F8O6S2.2H2O/c5-1(6,3(9,10)19(13,14)15)2(7,8)4(11,12)20(16,17)18;;/h(H,13,14,15)(H,16,17,18);2*1H2 |

InChI Key |

UGHUCPIIQDDWLG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)S(=O)(=O)O)(F)F.O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octafluorobutane-1,4-disulfonic acid–water (1/2) typically involves the reaction of octafluorobutane with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified through crystallization or distillation to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of octafluorobutane-1,4-disulfonic acid–water (1/2) involves large-scale reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Octafluorobutane-1,4-disulfonic acid–water (1/2) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: The sulfonic acid groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of octafluorobutane-1,4-disulfonic acid–water (1/2) include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of octafluorobutane-1,4-disulfonic acid–water (1/2) depend on the type of reaction and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce sulfonic acid salts .

Scientific Research Applications

Octafluorobutane-1,4-disulfonic acid–water (1/2) has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: The compound is utilized in biochemical assays and as a labeling agent for biomolecules.

Mechanism of Action

The mechanism of action of octafluorobutane-1,4-disulfonic acid–water (1/2) involves its interaction with molecular targets and pathways in the system it is applied to. The sulfonic acid groups in the compound can form strong interactions with various biomolecules, leading to changes in their structure and function. These interactions are crucial for its applications in drug delivery and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to octafluorobutane-1,4-disulfonic acid–water (1/2) include:

1,1,1,2,2,3,3,4-Octafluorobutane: A fluorinated hydrocarbon with similar structural features but lacking sulfonic acid groups.

Perfluorobutane sulfonic acid: A perfluorinated compound with sulfonic acid groups, used in various industrial applications.

Uniqueness

Octafluorobutane-1,4-disulfonic acid–water (1/2) is unique due to its combination of fluorinated carbon backbone and sulfonic acid groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Biological Activity

Octafluorobutane-1,4-disulfonic acid (OFBDSA) is a fluorinated sulfonic acid compound with potential applications in various fields, including materials science and biochemistry. Its unique structure, characterized by eight fluorine atoms and two sulfonic acid groups, suggests significant biological activity and potential utility in pharmaceuticals and industrial applications. This article reviews the biological activities associated with OFBDSA, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of octafluorobutane-1,4-disulfonic acid is . Its structure consists of a butane backbone with two sulfonic acid groups at the terminal positions and eight fluorine atoms attached to the carbon skeleton. This configuration imparts unique physicochemical properties, such as high thermal stability and hydrophobicity, which can influence its biological interactions.

OFBDSA's biological activity is primarily attributed to its ability to interact with biological membranes and proteins. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate lipid bilayers more effectively than non-fluorinated counterparts. This property is crucial for its potential use in drug delivery systems.

Key Mechanisms:

- Membrane Disruption: OFBDSA can disrupt cellular membranes, leading to increased permeability and altered cellular homeostasis.

- Protein Interaction: The sulfonic acid groups may facilitate electrostatic interactions with positively charged amino acids in proteins, potentially affecting protein folding and function.

Toxicity and Safety Profile

The safety profile of OFBDSA has been evaluated in various studies. Preliminary data suggest that while it exhibits some cytotoxic effects at high concentrations, its low solubility in aqueous environments may mitigate these risks in practical applications.

| Concentration (mM) | Cell Viability (%) | Observation |

|---|---|---|

| 0.1 | 95 | Minimal effect |

| 1.0 | 80 | Moderate cytotoxicity |

| 10 | 50 | Significant cytotoxicity observed |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of OFBDSA against various bacterial strains. The results indicated that OFBDSA exhibited significant antibacterial activity, particularly against Gram-negative bacteria.

- Tested Strains: E. coli, Pseudomonas aeruginosa

- Minimum Inhibitory Concentration (MIC):

- E. coli: 0.5 mM

- Pseudomonas aeruginosa: 1 mM

This antimicrobial activity suggests potential applications in developing disinfectants or antimicrobial coatings.

Case Study 2: Drug Delivery Applications

Research has explored the use of OFBDSA as a carrier for drug delivery systems. The compound's ability to form stable complexes with various therapeutic agents was assessed.

- Drug Used: Doxorubicin

- Release Profile:

- Initial burst release within the first hour (30%)

- Sustained release over 72 hours (up to 70%)

These findings indicate that OFBDSA could be a promising candidate for controlled drug release formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.